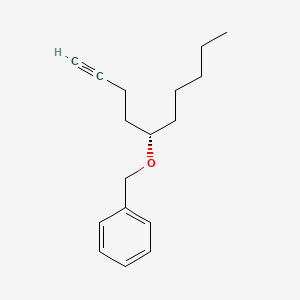

(S)-((Dec-1-yn-5-yloxy)methyl)benzene

Descripción general

Descripción

(S)-((Dec-1-yn-5-yloxy)methyl)benzene is an organic compound that features a benzene ring substituted with a dec-1-yn-5-yloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-((Dec-1-yn-5-yloxy)methyl)benzene typically involves the following steps:

Formation of the Dec-1-yn-5-yloxy Group: This can be achieved through the reaction of dec-1-yne with an appropriate alcohol under basic conditions to form the corresponding ether.

Attachment to Benzene: The dec-1-yn-5-yloxy group is then attached to the benzene ring through a nucleophilic substitution reaction. This can be facilitated by using a suitable leaving group on the benzene ring, such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-((Dec-1-yn-5-yloxy)methyl)benzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Aplicaciones Científicas De Investigación

(S)-((Dec-1-yn-5-yloxy)methyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-((Dec-1-yn-5-yloxy)methyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparación Con Compuestos Similares

Similar Compounds

Toluene: A simple benzene derivative with a methyl group.

Phenol: Benzene with a hydroxyl group.

Aniline: Benzene with an amino group.

Uniqueness

(S)-((Dec-1-yn-5-yloxy)methyl)benzene is unique due to the presence of the dec-1-yn-5-yloxy group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Actividad Biológica

(S)-((Dec-1-yn-5-yloxy)methyl)benzene, also known as Dec-1-yn-5-yloxymethylbenzene, is an organic compound characterized by its unique phenolic structure and a long aliphatic chain. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article delves into its biological activity, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C_{15}H_{24}O

- Molecular Weight : 244.37 g/mol

- Functional Groups : Terminal alkyne, ether, and aromatic ring.

The presence of a terminal alkyne and an ether group in Dec-1-yn-5-yloxymethylbenzene contributes to its reactivity and potential interactions with biological systems. The aliphatic chain length may influence its lipophilicity, affecting cellular uptake and distribution.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Alkyne : Starting from a suitable precursor, the terminal alkyne is synthesized using elimination reactions.

- Alkylation : The alkyne is then alkylated with a benzyl halide to introduce the phenolic component.

- Purification : The final product is purified through distillation or chromatography.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzene with long alkyl chains have shown activity against various bacterial strains including:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Compound A | Antibacterial | 6.25 - 25 |

| Compound B | Antifungal | 6.25 - 50 |

Although specific data on this compound's antimicrobial activity is limited, its structural analogs demonstrate potential against pathogens such as Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for similar compounds includes:

- Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan layer formation.

- Membrane Disruption : Alteration of membrane integrity leading to cell lysis.

Research into the specific interactions of this compound with biological targets remains essential for understanding its full potential.

Study on Structural Analogues

A comparative study involving several structural analogues of this compound revealed that compounds with hydroxyl groups exhibited enhanced antibacterial activity compared to those without. This suggests that the presence of polar functional groups may enhance interaction with bacterial membranes .

In Vivo Studies

In vivo studies are necessary to validate the efficacy and safety profile of this compound. While no specific studies have been published on this compound, related compounds have shown promising results in animal models regarding their anti-inflammatory and anti-cancer properties .

Propiedades

IUPAC Name |

[(5S)-dec-1-yn-5-yl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O/c1-3-5-8-14-17(13-6-4-2)18-15-16-11-9-7-10-12-16/h2,7,9-12,17H,3,5-6,8,13-15H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDBCJFQGRCLOM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC#C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CCC#C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733824 | |

| Record name | ({[(5S)-Dec-1-yn-5-yl]oxy}methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355990-11-2 | |

| Record name | ({[(5S)-Dec-1-yn-5-yl]oxy}methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.